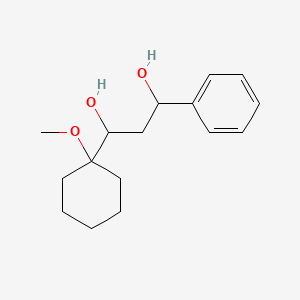
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is an organic compound that features a cyclohexyl ring substituted with a methoxy group and a phenylpropane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanol with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate can then undergo a Friedel-Crafts alkylation with benzene to introduce the phenyl group, followed by a reduction reaction to form the final diol product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to purify the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methoxycyclohexyl)-3-phenyl-1,3-propanedione
- 1-(1-Methoxycyclohexyl)methanamine hydrochloride
Uniqueness
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is unique due to its specific structural features, such as the combination of a methoxycyclohexyl ring and a phenylpropane-1,3-diol moiety
Properties
CAS No. |
84022-32-2 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H24O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9,14-15,17-18H,3,6-7,10-12H2,1H3 |
InChI Key |
GUCXHQANOYKSQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)C(CC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















